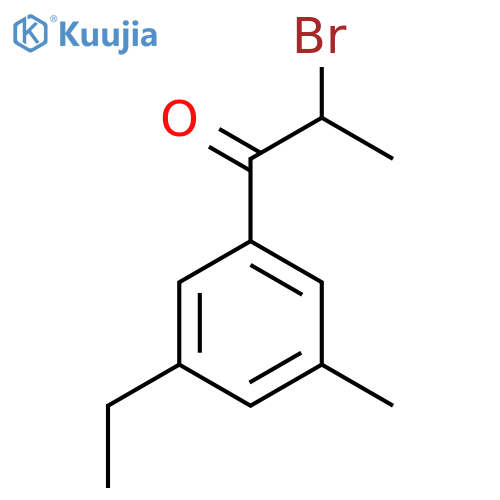Cas no 1804180-71-9 (2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one)

1804180-71-9 structure
商品名:2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one
CAS番号:1804180-71-9
MF:C12H15BrO
メガワット:255.150902986526
CID:4979951
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one
-
- インチ: 1S/C12H15BrO/c1-4-10-5-8(2)6-11(7-10)12(14)9(3)13/h5-7,9H,4H2,1-3H3
- InChIKey: PZBHMWOJOAQUMS-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1=CC(C)=CC(=C1)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 17.1
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013074-1g |
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one |
1804180-71-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1804180-71-9 (2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one) 関連製品
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
